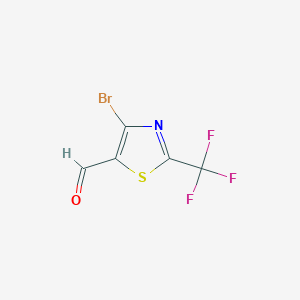

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde

説明

特性

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NOS/c6-3-2(1-11)12-4(10-3)5(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMONSGAQHRSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(trifluoromethyl)thiazole or 4-thio-2-(trifluoromethyl)thiazole can be formed.

Oxidation Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid.

Reduction Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-methanol.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that thiazole derivatives, including 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde, exhibit significant anticancer properties. For instance, a study synthesized several thiazole derivatives and evaluated their activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | A549 | 15.0 | Moderate inhibition |

| 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | MCF-7 | 12.3 | Strong inhibition |

1.2 Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes involved in cancer progression. Studies have shown that the trifluoromethyl group enhances lipophilicity, aiding cellular uptake and interaction with target enzymes .

Biological Research

2.1 Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. For example, a study focused on the synthesis of thiazole-based compounds found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the bromine and trifluoromethyl groups appears to enhance this activity.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Description |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | Staphylococcus aureus | 0.5 µg/mL | Excellent activity |

| 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | Escherichia coli | 1.0 µg/mL | Moderate activity |

2.2 Anticonvulsant Effects

Recent studies have explored the anticonvulsant effects of thiazole derivatives in animal models. Compounds similar to 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde were tested for their ability to prevent seizures induced by picrotoxin, showing promise as potential therapeutic agents for epilepsy .

Material Science

3.1 Synthesis of Advanced Materials

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde serves as a key building block in the synthesis of advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonic devices . The compound’s unique electronic characteristics are attributed to its electron-withdrawing trifluoromethyl group.

作用機序

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of 4-bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde, a comparative analysis with structurally related compounds is provided below. Key parameters include substituent effects, molecular weight, synthetic accessibility, and biological relevance.

Substituent Effects on Reactivity and Stability

- 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (CAS: 499796-75-7): This analog replaces bromine with chlorine at position 4 and introduces a phenyl ring substituted with trifluoromethyl. Molecular weight is 291.67 g/mol, lower than the brominated counterpart, which may influence pharmacokinetic properties .

- 5-Bromo-2-(3-fluorophenyl)thiazole (CAS: 1159814-31-9): Lacking the trifluoromethyl and aldehyde groups, this compound exhibits simpler reactivity.

Molecular Weight and Physical Properties

Key Research Findings

- Substituent-Driven Reactivity : Bromine at position 4 facilitates Suzuki-Miyaura cross-coupling, as seen in analogs like 5-bromo-2-(3-fluorophenyl)thiazole .

- Trifluoromethyl Impact : The CF₃ group in 4f and related compounds improves thermal stability and resistance to metabolic degradation .

- Synergistic Formulations : Combining brominated heterocycles with metal compounds (e.g., Cu₂O) enhances biocidal efficacy, a strategy applicable to the target compound .

生物活性

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both bromine and trifluoromethyl groups, exhibits potential in various therapeutic applications, particularly in anticancer and antimicrobial domains.

The molecular formula of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is , with a molecular weight of approximately 211.06 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that thiazole derivatives, including 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde, exhibit notable anticancer properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The results demonstrated that certain thiazole compounds could inhibit cell proliferation effectively, with some exhibiting IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde | A549 | 10 | Moderate inhibition of growth |

| Compound X | HepG2 | 5 | High inhibition of growth |

| Compound Y | A549 | 15 | Low inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazoles can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to their antimicrobial efficacy. Specifically, 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde demonstrated significant activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde can be attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Additionally, the bromine atom may facilitate electrophilic reactions that can lead to cytotoxic effects in cancer cells.

Case Studies

- Study on Anticancer Effects : A recent investigation into various thiazole derivatives revealed that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study utilized MTT assays to assess cell viability across several cancer cell lines, confirming the promising anticancer profile of compounds including 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of thiazoles found that derivatives similar to 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting potential applications in treating resistant infections .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。